5-bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one

Catalog No.
S16111268
CAS No.
654684-03-4
M.F
C10H10BrNO2
M. Wt
256.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one

CAS Number

654684-03-4

Product Name

5-bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one

IUPAC Name

5-bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

InChI

InChI=1S/C10H10BrNO2/c1-14-8-3-2-7(11)6-4-5-12-10(13)9(6)8/h2-3H,4-5H2,1H3,(H,12,13)

InChI Key

GWVQZJYGBUJXDM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)CCNC2=O

5-bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one is a synthetic organic compound that belongs to the isoquinoline class of alkaloids. This compound features a bromine atom at the 5th position and a methoxy group at the 8th position on the dihydroisoquinoline ring. Its molecular formula is C10H10BrNOC_{10}H_{10}BrNO, and it possesses notable structural characteristics that contribute to its biological and chemical properties. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various

  • Substitution Reactions: The bromine atom can be substituted with various nucleophiles, allowing for the introduction of different functional groups.
  • Reduction Reactions: The compound can be reduced to yield 8-methoxy-3,4-dihydroisoquinolin-1-one.
  • Oxidation Reactions: Under oxidative conditions, it can form isoquinolinone derivatives.
  • Coupling Reactions: It may participate in coupling reactions, such as Suzuki or Stille coupling, to create more complex molecular architectures.

The biological activities of 5-bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one have been explored in various studies:

  • Antimicrobial Activity: It has shown potential antibacterial properties against certain strains of bacteria, including Mycobacterium tuberculosis, particularly when compared to other isoquinoline derivatives .
  • Neuropharmacological Effects: As a derivative of isoquinoline alkaloids, it may interact with dopamine receptors, potentially influencing dopaminergic signaling pathways associated with reward and addiction behaviors.
  • Anti-inflammatory Properties: The compound may exhibit anti-inflammatory effects by modulating specific biochemical pathways involved in inflammation.

The synthesis of 5-bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with 3,4-dihydroisoquinolin-1-one as the starting material.
  • Bromination: Bromination is performed using brominating agents such as N-bromosuccinimide in an appropriate solvent (e.g., acetic acid) to introduce the bromine at the 5-position.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve high purity levels.

5-bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one has several applications:

  • Medicinal Chemistry: It serves as a valuable intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Research Tool: Its unique structure allows researchers to investigate its interactions with biological targets, aiding in drug discovery efforts.
  • Chemical Synthesis: The compound is employed as a building block in organic synthesis for creating complex molecular structures.

Interaction studies focus on elucidating how 5-bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one interacts with various biological targets:

  • Dopamine Receptors: Research has indicated that it may bind to dopamine D3 receptors, affecting dopaminergic signaling pathways involved in neuropsychiatric disorders.
  • Enzyme Inhibition: Studies suggest potential inhibition of enzymes involved in inflammatory responses, which could lead to therapeutic applications in treating inflammatory diseases.

Several compounds share structural similarities with 5-bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-Bromo-3,4-dihydroisoquinolin-1(2H)-oneBromine at position 5Potential use as an intermediate in organic synthesis
6-Bromo-3,4-dihydroisoquinolin-1-oneBromine at position 6Exhibits different biological activities compared to 5-bromo derivatives
5-BromoisoquinolineBromine at position 5 on isoquinolineKnown for its reactivity and use in synthesizing other derivatives
5-Bromo-8-methyl-tetrahydroisoquinolinoneMethyl group at position 8Notable for its pharmacological properties related to neuroprotection

These compounds highlight the diversity within the isoquinoline family and underscore the unique attributes of 5-bromo-8-methoxy-3,4-dihydro-2H-isoquinolin-1-one due to its specific substitutions and potential therapeutic applications.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

254.98949 g/mol

Monoisotopic Mass

254.98949 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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